1,1,1-Tribromo-2,2,2-trichloroethane
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Overview
Description
1,1,1-Tribromo-2,2,2-trichloroethane is a halogenated organic compound with the molecular formula C2Br3Cl3 . It is characterized by the presence of three bromine atoms and three chlorine atoms attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2,2-trichloroethane can be synthesized through a series of halogenation reactions. One common method involves the free radical substitution of ethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tribromo-2,2,2-trichloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex halogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed:
Substitution: Formation of compounds like 1,1,1-tribromo-2,2-dichloroethane.
Reduction: Formation of partially halogenated ethanes.
Oxidation: Formation of higher halogenated ethanes.
Scientific Research Applications
1,1,1-Tribromo-2,2,2-trichloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism by which 1,1,1-tribromo-2,2,2-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of specific proteins and enzymes. Its halogen atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,1,2-Trichloroethane: Another halogenated ethane with three chlorine atoms but no bromine atoms.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms and is used in similar industrial applications.
Uniqueness: 1,1,1-Tribromo-2,2,2-trichloroethane is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its purely chlorinated counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where such properties are desired .
Properties
CAS No. |
77348-13-1 |
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Molecular Formula |
C2Br3Cl3 |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,1,1-tribromo-2,2,2-trichloroethane |
InChI |
InChI=1S/C2Br3Cl3/c3-1(4,5)2(6,7)8 |
InChI Key |
PDWNGQFXPKNXAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)(Cl)(Cl)Cl |
Origin of Product |
United States |
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